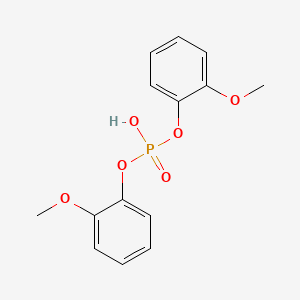

bis(2-methoxyphenyl) hydrogen phosphate

Description

Bis(2-methoxyphenyl) hydrogen phosphate is an organophosphorus compound characterized by two 2-methoxyphenyl groups attached to a central phosphate group. Its molecular formula is C₁₄H₁₅O₆P, with a molecular weight of 310.24 g/mol. The methoxy (-OCH₃) substituents on the aromatic rings enhance the compound’s polarity and influence its intermolecular interactions, such as hydrogen bonding and chalcogen bonding (O⋯O interactions), which stabilize its crystal structure . This compound is utilized in synthetic chemistry for stabilizing hypervalent iodine intermediates, as demonstrated in the synthesis of iodanylidenemalonates via chalcogen-bonding interactions . Its crystalline form features zwitterionic structures, where the acidic hydrogen resides on the phosphorus atom, enabling unique hydrogen-bonding networks .

Properties

IUPAC Name |

bis(2-methoxyphenyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O6P/c1-17-11-7-3-5-9-13(11)19-21(15,16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCKWMVFLIINHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares bis(2-methoxyphenyl) hydrogen phosphate with structurally related organophosphates:

Research Findings

- HDEHP vs. This compound in Metal Extraction :

HDEHP’s aliphatic chains enable efficient partitioning of metal ions (e.g., Nb, Ta) into organic phases, while this compound’s aromatic structure favors stabilization of charged intermediates rather than metal coordination vs. . - Solubility Differences : HDEHP’s liquid state and lipophilicity contrast with the solid, polar bis(2-methoxyphenyl) derivative, highlighting the impact of substituents on physical properties vs. .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis(2-methoxyphenyl) hydrogen phosphate, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of 2-methoxyphenol derivatives. For example, a modified approach adapted from methylphosphonate synthesis ( ) includes refluxing diethyl methylphosphite with phosphoryl chloride, followed by dropwise addition of 4-methoxy-methylsalicylate in dichloromethane. Optimization involves adjusting stoichiometry, temperature (e.g., 55°C for 48 hours), and purification via column chromatography (petroleum ether/ethyl acetate, 3:1). Monitoring reaction progress with TLC and NMR ensures purity.

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is critical for structural elucidation. For zwitterionic derivatives (e.g., ), data collection at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELX software ( ) refines structures using direct methods and full-matrix least-squares. Key parameters include bond lengths (e.g., S–O bonds at ~1.45 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions). Refinement residuals (R1 > 0.05) guide validation.

Advanced Research Questions

Q. What mechanistic role does this compound play in palladium-catalyzed ethylene/methyl acrylate copolymerization?

- Methodological Answer : The compound acts as a ligand in Pd-based catalysts, influencing insertion regioselectivity. Structural studies ( ) reveal that methoxy groups on the aryl rings do not directly interact with the Pd center (Pd–O distances >3.4 Å), suggesting steric and electronic modulation. Stoichiometric experiments (e.g., reacting the ligand with AgPF6 and MA) yield dimeric Pd complexes, verified by X-ray analysis. Catalytic activity correlates with ligand rigidity and electron-donating effects, enhancing MA incorporation rates.

Q. How can conflicting crystallographic data on hydrogen-bonding networks in zwitterionic derivatives be reconciled?

- Methodological Answer : Discrepancies arise from dynamic hydrogen-bonding patterns. For example, identifies water-mediated O–H⋯O dimers and weak C–H⋯O interactions. To resolve contradictions, employ complementary techniques:

- Variable-temperature XRD to assess thermal motion.

- Solid-state NMR (e.g., - CP/MAS) to probe hydrogen bonding.

- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.

- Cross-validate with IR spectroscopy for O–H stretching frequencies (~3200–3500 cm⁻¹).

Q. What strategies improve the reproducibility of this compound-based catalysts in asymmetric synthesis?

- Methodological Answer : Reproducibility hinges on ligand purity and reaction conditions:

- Purification : Use preparative HPLC or recrystallization (e.g., CH₂Cl₂/hexane).

- Stoichiometric control : Maintain precise Pd:ligand ratios (e.g., 1:2).

- Additives : Introduce co-catalysts (e.g., silver salts) to stabilize active species.

- Kinetic studies : Monitor reaction progress via in situ FTIR or GC-MS to identify side reactions.

Data Analysis and Experimental Design

Q. How should researchers analyze contradictory NMR and XRD data for this compound complexes?

- Methodological Answer : Contradictions may arise from dynamic equilibria or polymorphism.

- NMR : Compare chemical shifts in solution (δ ~0–10 ppm) with solid-state data.

- XRD : Check for twinning or disorder using PLATON or OLEX2 tools.

- Thermogravimetric analysis (TGA) : Confirm solvent retention affecting crystallinity.

- Case Study : ’s zwitterion shows equal S–O bond lengths (1.45 Å), validated against DFT-optimized structures .

Safety and Handling in Academic Research

Q. What precautions are essential when handling this compound in catalytic studies?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation ().

- Ventilation : Use fume hoods for reactions releasing volatile phosphoric byproducts.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal.

- Spill management : Absorb with vermiculite and store in sealed containers ( ).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.